

Independent validation of published findings on Angiogenin (108-122)

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Compound of Interest

Compound Name: Angiogenin (108-122)

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Independent Validation of Angiogenin (108-122): A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the **Angiogenin (108-122)** peptide and its closely related analogue, Angiogenin (108-123), as inhibitors of angiogenesis. The information is based on published findings and includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Executive Summary

Angiogenin (ANG) is a potent stimulator of new blood vessel formation, a process known as angiogenesis. The C-terminal region of Angiogenin has been identified as a key inhibitory domain. Synthetic peptides derived from this region, specifically **Angiogenin (108-122)** and (108-123), have been shown to inhibit the biological and enzymatic activities of the full-length Angiogenin protein. This guide summarizes the available quantitative data, experimental protocols, and known signaling pathways associated with these inhibitory peptides.

Data Presentation: Quantitative Comparison

Published studies have provided quantitative data on the inhibitory effects of Angiogenin C-terminal peptides. While specific data for **Angiogenin (108-122)** is limited, the closely related

peptide Angiogenin (108-123) has been studied more extensively.

| Peptide | Assay | Substrate | Inhibition Constant (Ki) | Inhibition (%) | Binding Mode | Reference |
|----------------------|-----------------------|-------------------------------|--------------------------|------------------|--------------|---------------------|
| Angiogenin (108-123) | Ribonuclease Activity | transfer ribonucleic acid | 278 μ M | 39% | Competitive | [1] |
| Angiogenin (108-121) | Ribonuclease Activity | Reticulocyte ribonucleic acid | Not determined | 108% (transient) | Competitive | [1] |
| Control Peptides | Ribonuclease Activity | transfer ribonucleic acid | Not determined | 0% | Non-binding | [1] |

Experimental Protocols

In Vivo Angiogenesis Inhibition: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis. Synthetic peptides corresponding to the C-terminal region of Angiogenin, such as Ang (108-123), have been shown to significantly decrease neovascularization induced by Angiogenin in this assay.[\[2\]](#)

Detailed Methodology:[\[3\]](#)

- **Egg Incubation:** Fertilized chicken eggs are incubated at 37.5°C with 85% humidity for 3 days.
- **Windowing:** A small window is carefully made in the eggshell to expose the CAM, a highly vascularized membrane.
- **Sample Application:** A sterile filter paper disc or a carrier of choice containing the test peptide (e.g., **Angiogenin (108-122)** or a control peptide) is placed on the CAM.

- Incubation: The eggs are resealed and incubated for a further 48-72 hours to allow for an angiogenic response.
- Quantification: The CAM is then excised, and the degree of angiogenesis is quantified by counting the number of blood vessel branch points or by using image analysis software to measure vessel density and length.

In Vitro Angiogenesis Inhibition: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis. Inhibitory peptides are expected to disrupt this process.

Detailed Methodology:

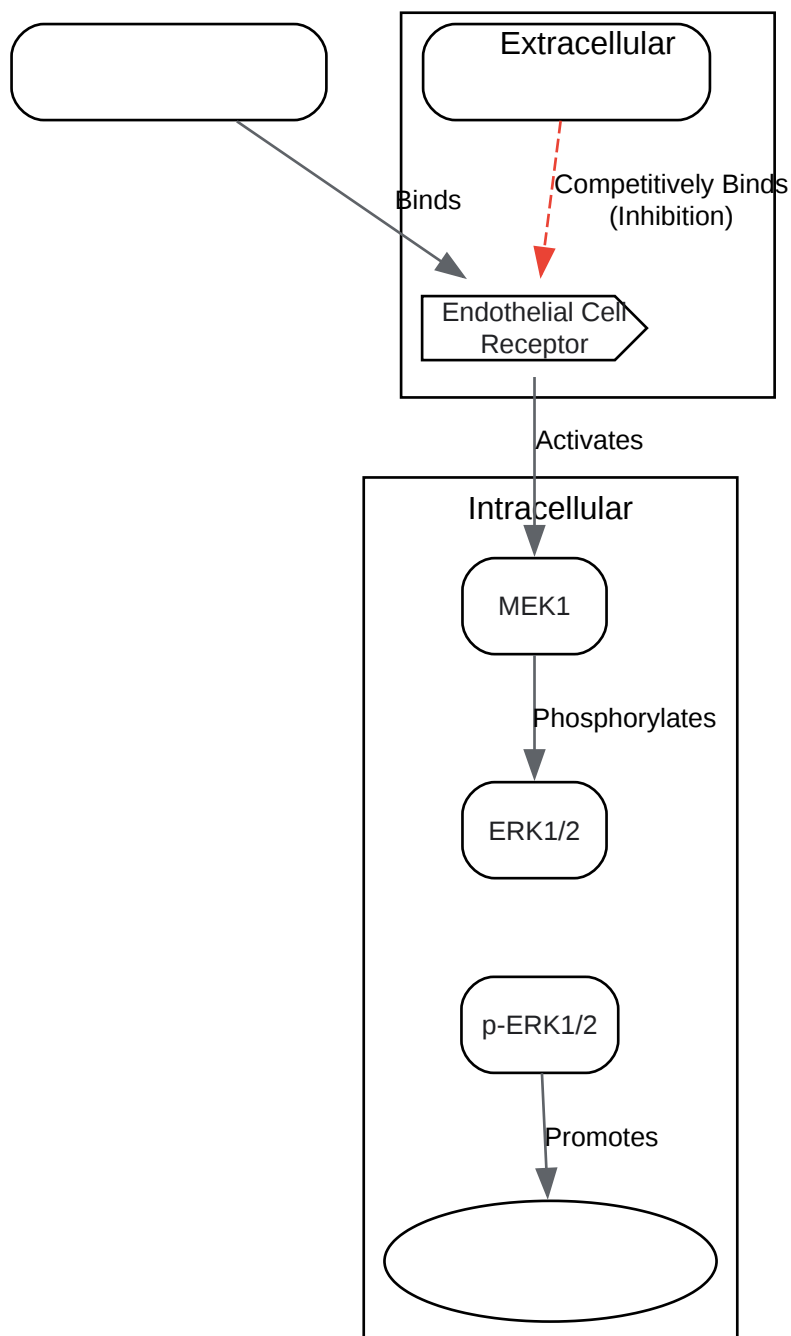
- Matrix Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel), which provides the substrate for tube formation.
- Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the solidified matrix.
- Treatment: The cells are treated with the test peptide (e.g., **Angiogenin (108-122)**), a positive control (e.g., full-length Angiogenin), and a negative control (e.g., a scrambled peptide).
- Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.
- Visualization and Quantification: The formation of tubes is observed under a microscope and can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.

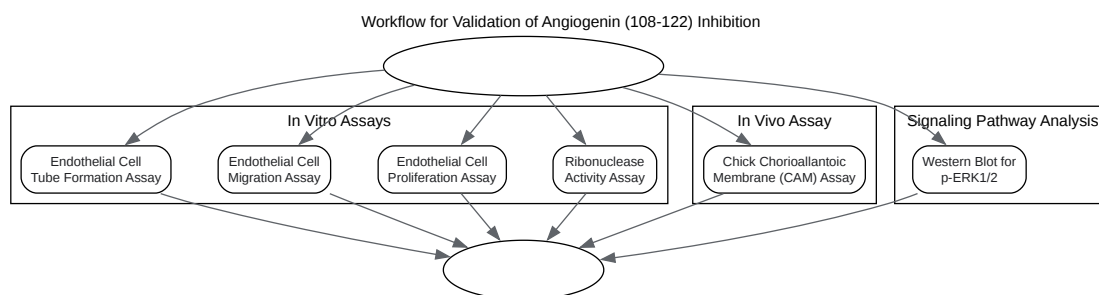
Signaling Pathways and Experimental Workflows

Angiogenin Signaling Pathway and Proposed Inhibition by Angiogenin (108-122)

Full-length Angiogenin is known to induce the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) in endothelial cells, a key step in the signaling cascade that promotes cell proliferation and angiogenesis. It is hypothesized that inhibitory C-terminal peptides like **Angiogenin (108-122)** compete with the full-length protein for receptor binding, thereby preventing the activation of downstream signaling pathways, including the ERK1/2 pathway.

Proposed Inhibitory Mechanism of Angiogenin (108-122)





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